molecular formula C26H33NO12S B055477 PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER CAS No. 118977-26-7

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER

Cat. No.: B055477
CAS No.: 118977-26-7
M. Wt: 583.6 g/mol
InChI Key: NPLKOUSSDBQHEN-UQJVNAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER: is a complex organic compound with the molecular formula C26H33NO12S and a molecular weight of 583.61 g/mol . This compound is a derivative of neuraminic acid, which is a key component in the structure of sialic acids. Sialic acids are essential in various biological processes, including cellular communication and pathogen recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled acetylation and thioester formation.

    Continuous Flow Reactors: For efficient methylation and purification steps.

    Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and thioesters.

Scientific Research Applications

Chemistry

In chemistry, PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its role in cellular communication and pathogen recognition. It is particularly important in the study of sialic acid-containing glycoproteins and glycolipids.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including antiviral and anticancer properties. Its ability to mimic natural sialic acids makes it a valuable tool in drug design and development.

Industry

In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for applications in biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER involves its interaction with specific molecular targets, such as sialic acid-binding proteins. These interactions can modulate cellular processes, including signal transduction and immune responses. The compound’s acetyl and thioester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC ACID: Lacks the methyl ester group, leading to different reactivity and biological activity.

    PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC ETHYL ESTER: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.

    PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC PROPYL ESTER: Contains a propyl ester group, which can influence its interaction with biological targets.

Uniqueness

PER-O-ACETYL-alpha-THIOPHENYL-N-ACETYLNEURAMINIC METHYL ESTER is unique due to its specific combination of acetyl, thioester, and methyl ester groups. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO12S/c1-14(28)27-22-20(36-16(3)30)12-26(25(33)34-6,40-19-10-8-7-9-11-19)39-24(22)23(38-18(5)32)21(37-17(4)31)13-35-15(2)29/h7-11,20-24H,12-13H2,1-6H3,(H,27,28)/t20-,21+,22+,23+,24+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLKOUSSDBQHEN-UQJVNAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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